molecular formula C16H10Cl2O3 B278990 3-[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one

3-[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one

Cat. No. B278990
M. Wt: 321.2 g/mol
InChI Key: MYAQWRGPXRLRGL-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one, also known as DHCT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. DHCT belongs to the family of chalcones, which are known for their diverse biological activities.

Mechanism of Action

3-[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one exerts its biological activity through multiple mechanisms. It has been shown to inhibit the activity of various enzymes and proteins involved in cell signaling pathways, including PI3K/Akt and NF-κB. 3-[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one also induces apoptosis in cancer cells through the activation of caspase enzymes and the upregulation of pro-apoptotic proteins.
Biochemical and physiological effects:
3-[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antidiabetic activities. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

3-[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity in animal models. However, 3-[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one has some limitations, including its low solubility in water and its poor bioavailability.

Future Directions

There are several future directions for research on 3-[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one. One area of interest is its potential use as a therapeutic agent for cancer treatment. Further studies are needed to determine the optimal dosage and administration route for 3-[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one in cancer patients. Another area of interest is its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases. Further studies are needed to determine the mechanisms underlying its neuroprotective effects and to optimize its pharmacokinetic properties. Additionally, 3-[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one may have potential applications in the treatment of other diseases, such as diabetes and inflammation, and further research is needed to explore these possibilities.

Synthesis Methods

3-[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one can be synthesized through a multistep process involving the condensation of 2,4-dichloroacetophenone with benzaldehyde, followed by cyclization and further reactions to form the final product. This synthesis method has been optimized to yield high purity and yield of 3-[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one.

Scientific Research Applications

3-[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one has been studied extensively for its potential applications in various fields of research. One of the major areas of interest is its anticancer activity. 3-[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer cells. It exerts its anticancer activity through multiple mechanisms, including induction of apoptosis, inhibition of cell proliferation, and modulation of cell signaling pathways.

properties

Product Name

3-[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one

Molecular Formula

C16H10Cl2O3

Molecular Weight

321.2 g/mol

IUPAC Name

3-[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C16H10Cl2O3/c17-11-7-5-10(13(18)9-11)6-8-14(19)12-3-1-2-4-15(20)16(12)21/h1-9H,(H,20,21)/b8-6+

InChI Key

MYAQWRGPXRLRGL-SOFGYWHQSA-N

Isomeric SMILES

C1=CC(=C(C(=O)C=C1)O)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl

SMILES

C1=CC(=C(C(=O)C=C1)O)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=C(C(=O)C=C1)O)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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